molecular formula C27H46ClN3O3S B11952049 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide CAS No. 3127-36-4

1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide

Cat. No.: B11952049
CAS No.: 3127-36-4
M. Wt: 528.2 g/mol
InChI Key: IBXVOJXKYXQZNN-OHYPFYFLSA-N
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Description

1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide is a complex organic compound with the molecular formula C27H46ClN3O3S and a molecular weight of 528.203 g/mol This compound is known for its unique structure, which includes a sulfonic acid group, a morpholine ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide typically involves the reaction of hexadecanesulfonic acid with 2-chloro-alpha-morpholinobenzylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide can be compared with other similar compounds such as:

    1-Hexadecanesulfonic acid (2-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)hydrazide: Similar structure but with a hydroxy group on the benzene ring.

    1-Hexadecanesulfonic acid (4-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a chlorine atom at the 4-position of the benzene ring.

These compounds share similar chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

3127-36-4

Molecular Formula

C27H46ClN3O3S

Molecular Weight

528.2 g/mol

IUPAC Name

N-[(Z)-[(2-chlorophenyl)-morpholin-4-ylmethylidene]amino]hexadecane-1-sulfonamide

InChI

InChI=1S/C27H46ClN3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-35(32,33)30-29-27(31-20-22-34-23-21-31)25-18-15-16-19-26(25)28/h15-16,18-19,30H,2-14,17,20-24H2,1H3/b29-27-

InChI Key

IBXVOJXKYXQZNN-OHYPFYFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(/C1=CC=CC=C1Cl)\N2CCOCC2

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCOCC2

Origin of Product

United States

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